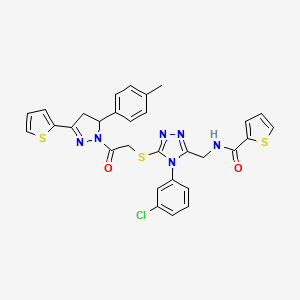

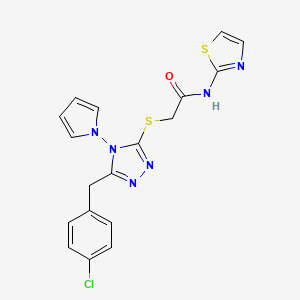

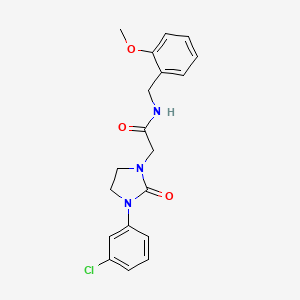

![molecular formula C9H15NO3 B2926103 Methyl 2-[2-(hydroxyimino)cyclohexyl]acetate CAS No. 17448-49-6](/img/structure/B2926103.png)

Methyl 2-[2-(hydroxyimino)cyclohexyl]acetate

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

“Methyl 2-[2-(hydroxyimino)cyclohexyl]acetate” is a chemical compound . Unfortunately, there is limited information available about this specific compound.

Molecular Structure Analysis

The molecular structure of a compound defines its properties and reactivity. Unfortunately, the specific molecular structure of “Methyl 2-[2-(hydroxyimino)cyclohexyl]acetate” is not provided in the searched resources .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound include aspects like molecular weight, density, melting point, boiling point, and solubility. Unfortunately, the specific physical and chemical properties of “Methyl 2-[2-(hydroxyimino)cyclohexyl]acetate” are not provided in the searched resources .Scientific Research Applications

Inhibition and Activation in Biological Systems

Methyl 2-[2-(hydroxyimino)cyclohexyl]acetate, as part of the study on inhibitors like cycloheximide, shows significant effects on biological systems, particularly in protein synthesis and enzyme activity modulation. Cycloheximide's action on inhibiting protein synthesis in mammalian cells, without affecting bacterial protein synthesis, highlights a potential application area for related compounds in research focused on cellular biology and the mechanisms of protein synthesis inhibition in eukaryotic cells (Ennis & Lubin, 1964).

Role in Cholesterol Biosynthesis

Research has explored the effects of cycloheximide and its derivatives on cholesterol biosynthesis, indicating that these compounds can influence the rate of cholesterol production in the liver. The inhibition of 3-hydroxy-3-methylglutaryl coenzyme A reductase, an enzyme critical for cholesterol synthesis, by compounds like ML-236B, provides insights into the regulatory mechanisms of cholesterol levels in organisms, presenting a significant area of application in metabolic studies and diseases related to cholesterol management (Bensch, Ingebritsen, & Diller, 1978).

Antimicrobial and Antifungal Properties

The exploration of cyclohexane derivatives for antimicrobial resistance showcases the utility of compounds like Methyl 2-[2-(hydroxyimino)cyclohexyl]acetate in developing new antimicrobial agents. Studies demonstrate the potential of these compounds in combating Gram-negative bacteria, offering a promising direction for research into novel antibiotics and addressing the growing issue of antimicrobial resistance (Shoaib, 2019).

Chemical Synthesis and Material Science

Research into the adsorption properties of oxygenated hydrocarbons on activated carbons, including studies on compounds like methyl acetate, provides insights into the interactions between hydrocarbons and carbon surfaces. This research has implications for material science, particularly in the development of adsorbent materials for environmental cleanup and gas separation technologies (Ghimbeu et al., 2010).

Safety and Hazards

properties

IUPAC Name |

methyl 2-[(2E)-2-hydroxyiminocyclohexyl]acetate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c1-13-9(11)6-7-4-2-3-5-8(7)10-12/h7,12H,2-6H2,1H3/b10-8+ |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LATYIKMVHDGSFR-CSKARUKUSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)CC1CCCCC1=NO |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)CC\1CCCC/C1=N\O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

185.22 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

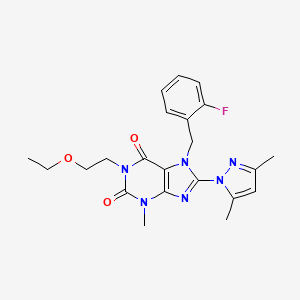

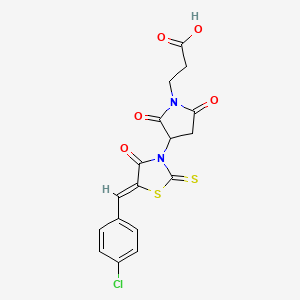

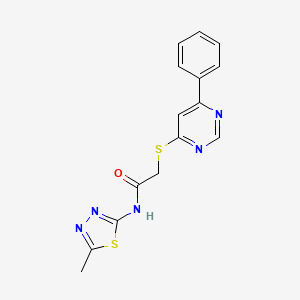

![Tert-butyl 2-(4-fluorophenyl)-2-[[2-[methyl(prop-2-enoyl)amino]acetyl]amino]acetate](/img/structure/B2926026.png)

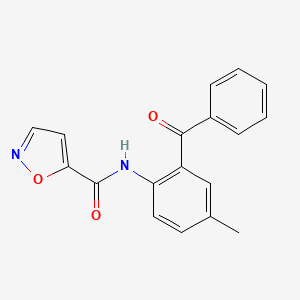

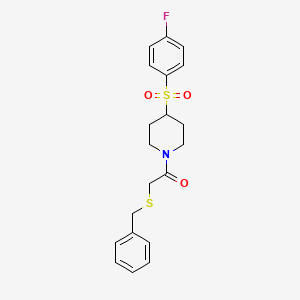

![methyl 4-({[5-oxo-1-[4-(trifluoromethoxy)phenyl]-3-(trifluoromethyl)-1,5-dihydro-4H-pyrazol-4-yliden]methyl}amino)benzenecarboxylate](/img/structure/B2926027.png)

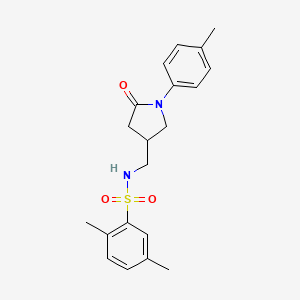

![(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(4-methylpiperazin-1-yl)methanone](/img/structure/B2926034.png)